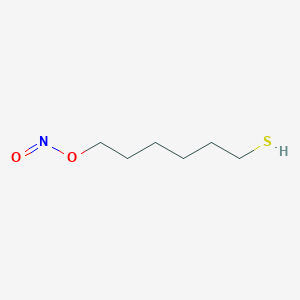
6-Sulfanylhexyl nitrite
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Sulfanylhexyl nitrite is an organic compound characterized by the presence of a nitrite group attached to a hexyl chain with a sulfanyl (thiol) group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-Sulfanylhexyl nitrite typically involves the reaction of 6-sulfanylhexanol with nitrous acid. The reaction is carried out under acidic conditions, where nitrous acid is generated in situ from sodium nitrite and a mineral acid like hydrochloric acid. The reaction proceeds as follows:
6-Sulfanylhexanol+HNO2→6-Sulfanylhexyl nitrite+H2O
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure efficient and scalable synthesis. The use of automated reactors and precise control of reaction conditions, such as temperature and pH, can enhance yield and purity. Additionally, purification steps like distillation or recrystallization are employed to obtain the final product.
Análisis De Reacciones Químicas
Types of Reactions
6-Sulfanylhexyl nitrite undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The nitrite group can be reduced to form amines.
Substitution: The nitrite group can be substituted by nucleophiles to form different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophiles such as amines or thiols can react with the nitrite group under mild conditions.
Major Products Formed
Oxidation: Disulfides, sulfonic acids.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
6-Sulfanylhexyl nitrite has several applications in scientific research:
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its vasodilatory effects and potential therapeutic applications.
Industry: Utilized in the production of specialty chemicals and intermediates for pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of 6-Sulfanylhexyl nitrite involves the release of nitric oxide (NO) upon decomposition. Nitric oxide is a potent vasodilator that relaxes smooth muscle cells in blood vessels, leading to increased blood flow and reduced blood pressure. The molecular targets include guanylate cyclase, which is activated by nitric oxide to produce cyclic guanosine monophosphate (cGMP), a secondary messenger involved in vasodilation.
Comparación Con Compuestos Similares
Similar Compounds
3-Sulfanylhexyl acetate: Similar structure with an acetate group instead of a nitrite group.
Amyl nitrite: Another nitrite ester with a shorter alkyl chain.
Hexyl nitrite: Similar nitrite ester with a different alkyl chain length.
Uniqueness
6-Sulfanylhexyl nitrite is unique due to the presence of both a thiol and a nitrite group, which imparts distinct chemical reactivity and potential biological activity. The combination of these functional groups allows for diverse applications and interactions that are not observed in similar compounds.
Propiedades
Número CAS |
915278-53-4 |
|---|---|
Fórmula molecular |
C6H13NO2S |
Peso molecular |
163.24 g/mol |
Nombre IUPAC |
6-sulfanylhexyl nitrite |
InChI |
InChI=1S/C6H13NO2S/c8-7-9-5-3-1-2-4-6-10/h10H,1-6H2 |
Clave InChI |
RSVKCCYXNKCECL-UHFFFAOYSA-N |
SMILES canónico |
C(CCCS)CCON=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


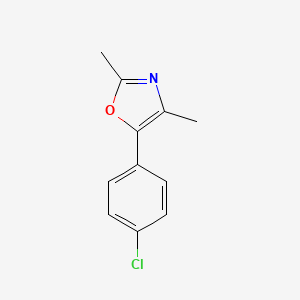
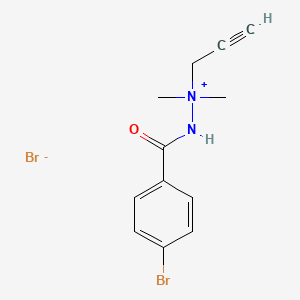
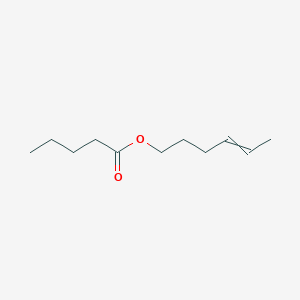
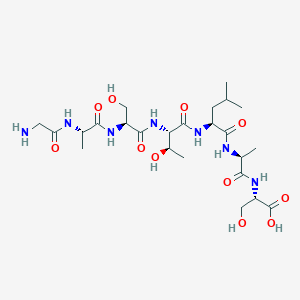
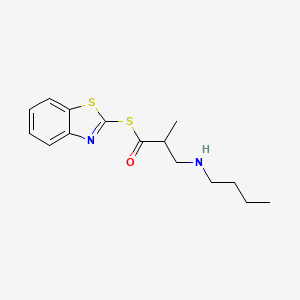
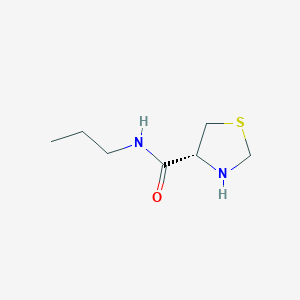
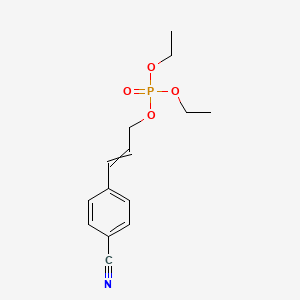
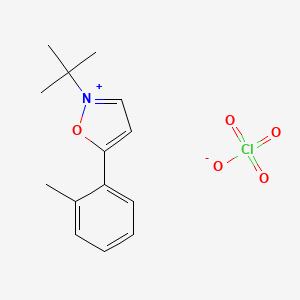
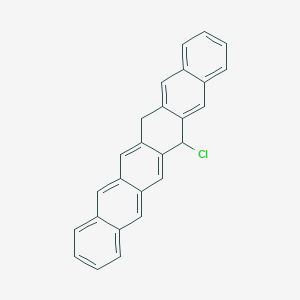
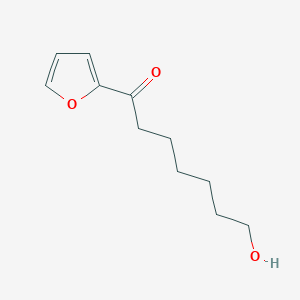
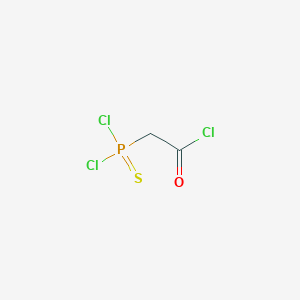
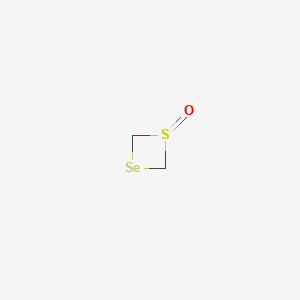
![N-[(2S)-2-Methyl-1-phenyldodecan-2-yl]acetamide](/img/structure/B12613859.png)
![3,4-Difluorobicyclo[4.1.0]hepta-1,3,5-triene](/img/structure/B12613868.png)
